(1-(2-Bromophenyl)ethyl)hydrazine
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Overview
Description
(1-(2-Bromophenyl)ethyl)hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)ethyl)hydrazine typically involves the reaction of 2-bromophenylhydrazine with an appropriate ethylating agent. One common method includes the diazotization of 2-bromophenylamine followed by reduction and subsequent reaction with ethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and reduction processes, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-(2-Bromophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Azines and other oxidized derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Chemistry: (1-(2-Bromophenyl)ethyl)hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (1-(2-Bromophenyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
2-Bromophenylhydrazine: Shares the bromophenyl group but lacks the ethyl moiety.
(1-(4-Bromophenyl)ethyl)hydrazine: Similar structure with the bromine atom at a different position on the phenyl ring.
Uniqueness: (1-(2-Bromophenyl)ethyl)hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(2-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(11-10)7-4-2-3-5-8(7)9/h2-6,11H,10H2,1H3 |
InChI Key |
KYAVTRXZMJJWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NN |
Origin of Product |
United States |
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